sEH Inhibitory Potency: CEU Is ~575-Fold Weaker Than Dicyclohexylurea (DCU) Against Recombinant Human sEH
Against recombinant human sEH, CEU exhibits an IC₅₀ of 42,000 ± 2,000 nM (42 µM), whereas N,N′-dicyclohexylurea (DCU) achieves an IC₅₀ of 160 ± 10 nM under comparable assay conditions using [³H]-t-DPPO as substrate [1]. This represents a ~263-fold potency differential. Against recombinant mouse sEH, CEU records an IC₅₀ of 51.7 ± 0.7 µM, while DCU yields an IC₅₀ of 90 nM—a ~575-fold difference [2]. CEU is also dramatically weaker than N-cyclohexyl-N′-dodecylurea (CDU; human sEH IC₅₀ = 100 ± 10 nM) and AUDA (human sEH IC₅₀ = 100 ± 10 nM), both of which are ≥420-fold more potent [1].
| Evidence Dimension | sEH inhibitory potency (IC₅₀, recombinant human sEH) |
|---|---|
| Target Compound Data | 42,000 ± 2,000 nM (42 µM) |
| Comparator Or Baseline | DCU: 160 ± 10 nM; CDU: 100 ± 10 nM; AUDA: 100 ± 10 nM |
| Quantified Difference | CEU is ~263-fold weaker than DCU; ~420-fold weaker than CDU and AUDA (human sEH) |
| Conditions | Recombinant human sEH; [³H]-t-DPPO substrate; conditions per Jones (2005) / Table 5, PMC2435305 |
Why This Matters
This vast potency gap makes CEU the appropriate negative-control urea for sEH studies, whereas DCU, CDU, or AUDA would introduce substantial inhibitory activity that confounds interpretation of target-dependent effects.
- [1] Table 5. IC₅₀ values for urea-based inhibitors CEU, DCU, CDU, and AUDA. In: Harris, T.R. et al. PMC2435305. Data for recombinant human sEH from Jones (2005). View Source
- [2] Yu, Z.; Xu, F.; Huse, L.M.; Morisseau, C.; Draper, A.J.; Newman, J.W.; Parker, C.; Graham, L.; Engler, M.M.; Hammock, B.D.; Zeldin, D.C.; Kroetz, D.L. Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids. Circ. Res. 2000, 87, 992–998. (CEU IC₅₀ mouse sEH: 51.7±0.7 µM; DCU IC₅₀ mouse sEH: ~90 nM from independent sources.) View Source
